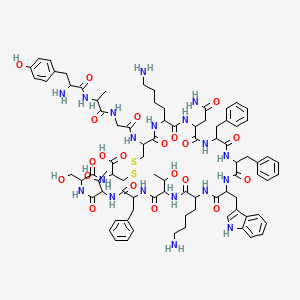
Tyr-Somatostatin-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyr-Somatostatin-14 is a synthetic analog of the naturally occurring peptide hormone somatostatinIt was first identified in the hypothalamus and is known for its inhibitory effects on the release of growth hormone, thyroid-stimulating hormone, and various other hormones . This compound is designed to mimic the biological activity of somatostatin, with the addition of a tyrosine residue to enhance its stability and receptor binding affinity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Somatostatin-14 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The tyrosine residue is incorporated at the desired position during this process. After the completion of the peptide chain assembly, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency, with careful control of reaction conditions such as temperature, pH, and solvent composition. Purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of any impurities and by-products .
化学反应分析
Types of Reactions: Tyr-Somatostatin-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and enhancing its stability and activity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds, which are crucial for the peptide’s cyclic structure.
Reduction: Reducing agents like dithiothreitol (DTT) are employed to break disulfide bonds, allowing for structural modifications.
Substitution: Amino acid residues can be substituted using specific reagents to alter the peptide’s properties.
Major Products Formed: The primary product of these reactions is the modified peptide with enhanced stability, receptor binding affinity, and biological activity. These modifications are crucial for the peptide’s therapeutic applications .
科学研究应用
Tyr-Somatostatin-14 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Investigated for its role in regulating hormone secretion, cell proliferation, and neurotransmission. It is also used in studies on receptor binding and signal transduction pathways.
Medicine: Explored for its therapeutic potential in treating hormone-related disorders, such as acromegaly, neuroendocrine tumors, and gastrointestinal diseases.
作用机制
Tyr-Somatostatin-14 exerts its effects by binding to somatostatin receptors, which are G-protein-coupled receptors located on the surface of target cells. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways. These pathways involve the inhibition of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of hormone secretion, cell proliferation, and other cellular processes .
相似化合物的比较
Somatostatin-14: The natural form of the peptide, consisting of 14 amino acids.
Somatostatin-28: An extended form of somatostatin-14, with an additional 14 amino acids at the N-terminus.
Cortistatin: A peptide structurally related to somatostatin, with similar biological activities
Uniqueness of Tyr-Somatostatin-14: this compound is unique due to the incorporation of a tyrosine residue, which enhances its stability and receptor binding affinity. This modification allows for improved therapeutic efficacy and a longer duration of action compared to the natural forms of somatostatin .
属性
分子式 |
C85H113N19O21S2 |
|---|---|
分子量 |
1801.1 g/mol |
IUPAC 名称 |
19,34-bis(4-aminobutyl)-37-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C85H113N19O21S2/c1-46(92-73(112)56(88)35-52-29-31-54(108)32-30-52)72(111)91-42-69(110)93-66-44-126-127-45-67(85(124)125)102-81(120)65(43-105)101-84(123)71(48(3)107)104-80(119)62(38-51-23-11-6-12-24-51)100-83(122)70(47(2)106)103-75(114)59(28-16-18-34-87)94-78(117)63(39-53-41-90-57-26-14-13-25-55(53)57)98-77(116)61(37-50-21-9-5-10-22-50)96-76(115)60(36-49-19-7-4-8-20-49)97-79(118)64(40-68(89)109)99-74(113)58(95-82(66)121)27-15-17-33-86/h4-14,19-26,29-32,41,46-48,56,58-67,70-71,90,105-108H,15-18,27-28,33-40,42-45,86-88H2,1-3H3,(H2,89,109)(H,91,111)(H,92,112)(H,93,110)(H,94,117)(H,95,121)(H,96,115)(H,97,118)(H,98,116)(H,99,113)(H,100,122)(H,101,123)(H,102,120)(H,103,114)(H,104,119)(H,124,125) |
InChI 键 |
WIKMYZSTFRZVMC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



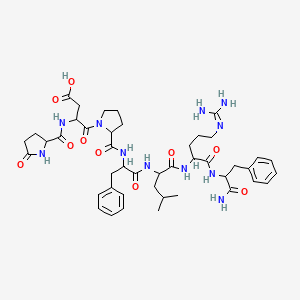
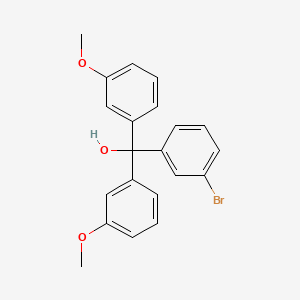
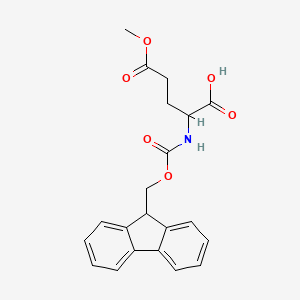
![3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid](/img/structure/B13390063.png)
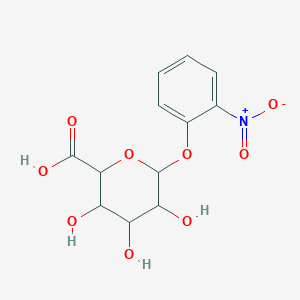
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13390074.png)
![(3R,8S,9S,10R,13S,14S,16R,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B13390086.png)
![2-[3,4-Dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-prop-1-enyl-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390090.png)
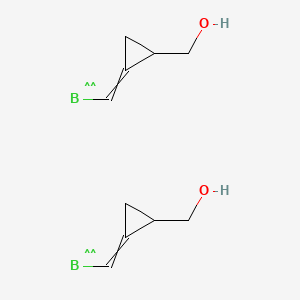
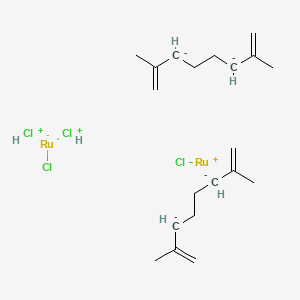
![N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide](/img/structure/B13390104.png)
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B13390121.png)
![3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium](/img/structure/B13390131.png)
